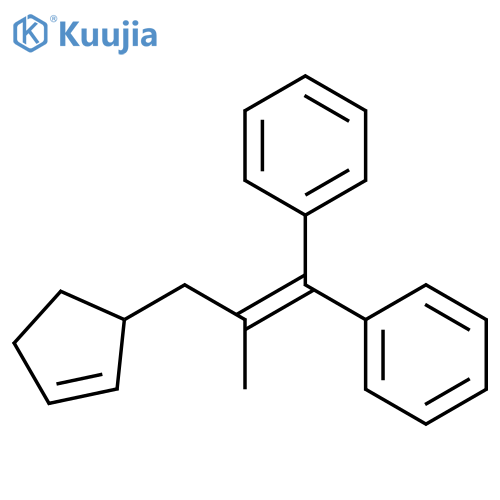Cas no 959282-02-1 (1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene)

959282-02-1 structure
商品名:1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene
CAS番号:959282-02-1
MF:C21H22
メガワット:274.399385929108
CID:5733846
1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene 化学的及び物理的性質
名前と識別子
-
- 1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene
-
- インチ: 1S/C21H22/c1-17(16-18-10-8-9-11-18)21(19-12-4-2-5-13-19)20-14-6-3-7-15-20/h2-8,10,12-15,18H,9,11,16H2,1H3
- InChIKey: WZJOJDGIZRREKX-UHFFFAOYSA-N
- ほほえんだ: C(/C1=CC=CC=C1)(\C1=CC=CC=C1)=C(/C)\CC1CCC=C1
1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C992015-1mg |
1,1'-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] |
959282-02-1 | 1mg |
$253.00 | 2023-05-18 | ||
| TRC | C992015-2.5mg |
1,1'-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] |
959282-02-1 | 2.5mg |
$534.00 | 2023-05-18 | ||
| TRC | C992015-100mg |
1,1'-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] |
959282-02-1 | 100mg |
$ 11200.00 | 2023-09-08 | ||
| TRC | C992015-10mg |
1,1'-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] |
959282-02-1 | 10mg |
$1987.00 | 2023-05-18 | ||
| TRC | C992015-5mg |
1,1'-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] |
959282-02-1 | 5mg |
$1016.00 | 2023-05-18 |
1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
959282-02-1 (1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene) 関連製品
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 81216-14-0(7-bromohept-1-yne)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 4964-69-6(5-Chloroquinaldine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
